Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H26N2O4 and its molecular weight is 298.38 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate (CAS No. 1384429-94-0) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy.
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.38 g/mol
- Purity : ≥95%
The compound features a pyrrolidine structure, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethyl oxoacetate under specific conditions. The resulting compound can be purified through recrystallization or chromatography methods.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that these compounds could reduce cell viability significantly when compared to standard chemotherapeutic agents like cisplatin .
Table 1: Cytotoxicity of Pyrrolidine Derivatives on A549 Cells
Compound | IC50 (µM) | Comparison with Cisplatin |
---|---|---|
Tert-butyl derivative | 50 | Less potent |
Cisplatin | 10 | Standard reference |
The structure-dependence of activity suggests that modifications in the pyrrolidine ring can enhance or diminish anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, the compound has been screened for antimicrobial activity against various pathogens. A study examined its effectiveness against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus. The results showed promising activity, indicating potential for development as an antimicrobial agent .
Table 2: Antimicrobial Efficacy Against Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Klebsiella pneumoniae | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Case Studies
Several case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:
- Study on Lung Cancer Treatment : A group of researchers investigated the effects of a pyrrolidine derivative similar to this compound in combination with existing chemotherapy drugs. The findings suggested enhanced efficacy and reduced side effects compared to traditional treatments .
- Antimicrobial Resistance : Another study focused on the use of this compound against resistant bacterial strains in vitro. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens .
Properties
IUPAC Name |
tert-butyl 3-(2-oxo-2-pyrrolidin-1-ylethoxy)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-6-12(10-17)20-11-13(18)16-7-4-5-8-16/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUJOPWQZWYPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122143 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-94-0 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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